molecular formula C18H19BrClNO B3853353 4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol

4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol

Cat. No. B3853353
M. Wt: 380.7 g/mol
InChI Key: HOLHMNBRWFUZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol is a chemical compound that belongs to the class of piperidinols. It is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects. This compound is synthesized using a specific method, and its application in scientific research has been studied extensively.

Mechanism of Action

The exact mechanism of action of 4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may explain its potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects
4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which may explain its potential therapeutic applications in the treatment of addiction and other neurological disorders. Additionally, it has been shown to have antipsychotic effects, which may make it a potential treatment for schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol in lab experiments is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol. One direction is to further study its potential therapeutic applications in the treatment of addiction and other neurological disorders. Another direction is to study its potential as an antipsychotic drug. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

4-(4-bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been studied extensively in the field of pharmacology and has shown to have potential therapeutic applications in the treatment of various diseases.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO/c19-16-7-5-15(6-8-16)18(22)9-11-21(12-10-18)13-14-3-1-2-4-17(14)20/h1-8,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLHMNBRWFUZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-(2-chlorobenzyl)-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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